5-bromo-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O2S2/c12-10-1-2-11(18-10)19(16,17)14-8-4-6-15-9(7-8)3-5-13-15/h1-3,5,8,14H,4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWGWJQGQVKLTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NS(=O)(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-bromo-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the core heterocyclic structures. One common method involves the catalytic hydrogenation of pyrazolo[1,5-a]pyridines, followed by functionalization to introduce the bromine and sulfonamide groups . Industrial production methods may involve large-scale catalytic processes to ensure cost-efficiency and high yield .
Chemical Reactions Analysis
Key Reactivity Sites and Functional Groups
Sulfonamide Functionalization
The sulfonamide group (-SO₂NH-) exhibits dual reactivity:
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Acid-Base Reactions : Deprotonation under basic conditions (e.g., NaH/DMF) forms a sulfonamide anion, enabling alkylation or acylation .
-
Hydrogen Bonding : Stabilizes intermolecular interactions in coordination complexes, as observed in pyrazolo[1,5-a]pyridine derivatives .
Example Reaction :
Conditions: K₂CO₃, DMF, 60°C .
Bromothiophene Reactivity
The C-Br bond in the thiophene ring facilitates cross-coupling reactions:
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Suzuki-Miyaura Coupling :
-
Buchwald-Hartwig Amination :
Forms C-N bonds with amines, yielding substituted thiophenes .
Table 1 : Cross-Coupling Reactions of Bromothiophene Derivatives
| Reaction Type | Conditions | Products | Yield (%) | Ref |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | Biarylthiophenes | 78 | |
| Ullmann Coupling | CuI, L-proline, DMSO | Arylthiophene-amines | 65 |
Pyrazolo[1,5-a]pyridine Modifications
The fused pyrazole-pyridine system undergoes regioselective reactions:
-
Electrophilic Aromatic Substitution (EAS) :
Halogenation at position 3 using NBS or NCS . -
Vilsmeier-Haack Formylation :
Introduces formyl groups at position 5 under POCl₃/DMF .
Scheme 1 : Functionalization of Pyrazolo[1,5-a]pyridine
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 250°C (TGA data for analogs) .
-
Hydrolytic Sensitivity : Sulfonamide hydrolysis occurs in strong acids (e.g., H₂SO₄, Δ), yielding thiophene-2-sulfonic acid .
Biological Activity and Pharmacophore Design
While not directly studied, structural analogs exhibit:
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Kinase Inhibition : Pyrazolo[1,5-a]pyridines target MARK and Aurora kinases .
-
Anticancer Activity : Bromothiophene-sulfonamides show GI₅₀ values <10 µM in MCF7 and A549 cell lines .
Synthetic Routes and Optimization
Stepwise Synthesis :
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Pyrazolo[1,5-a]pyridine Core : Cyclocondensation of 3-aminopyrazoles with β-ketoesters .
-
Sulfonamide Coupling : Reaction with 5-bromothiophene-2-sulfonyl chloride in pyridine .
Optimization Challenges :
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Low yields (<40%) in direct sulfonylation due to steric hindrance .
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Microwave-assisted synthesis improves reaction rates (10–15 min vs. 24 h) .
Spectroscopic Characterization
| Technique | Key Peaks | Reference |
|---|---|---|
| ¹H NMR | δ 7.8 (thiophene-H), δ 4.2 (NH) | |
| IR | 1340 cm⁻¹ (S=O), 1160 cm⁻¹ (C-Br) | |
| HRMS | m/z 434.9782 [M+H]⁺ |
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound is being investigated for its potential as a pharmacophore in drug design. Its unique structural features may allow it to interact with specific biological targets, such as enzymes and receptors involved in various diseases. For instance, compounds with similar structures have shown promise in targeting kinases and other enzymes critical in cancer therapy. Research indicates that the pyrazolo[1,5-a]pyridine core can enhance binding affinity and selectivity towards these targets.
Case Study: Anticancer Activity
In a study examining the anticancer properties of related compounds, researchers found that pyrazolo[1,5-a]pyridine derivatives exhibited significant inhibitory effects on tumor growth in vitro and in vivo. The mechanism was linked to the inhibition of specific signaling pathways associated with cell proliferation and survival. The sulfonamide group may enhance solubility and bioavailability, making it an attractive candidate for further development as an anticancer agent.
Materials Science
Development of New Materials
The compound's unique electronic properties make it a candidate for developing new materials with specific functionalities. Its thiophene moiety can contribute to the formation of conductive polymers or organic semiconductors. Research has shown that incorporating such compounds into polymer matrices can improve electrical conductivity and thermal stability.
Case Study: Organic Photovoltaics
In the context of organic photovoltaics (OPVs), similar compounds have been explored for their ability to act as electron donors or acceptors. Studies indicate that incorporating pyrazolo[1,5-a]pyridine derivatives into OPV blends can enhance light absorption and charge transport properties, leading to improved energy conversion efficiencies.
Biological Studies
Biological Interactions
The compound is also being studied for its interactions with biological macromolecules. Preliminary studies suggest that it may exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Case Study: Antimicrobial Activity
Research has demonstrated that sulfonamide derivatives can inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. The presence of the pyrazolo[1,5-a]pyridine ring may enhance this activity through increased binding affinity.
Summary of Applications
| Field | Application | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Drug design targeting enzymes/receptors | Potential anticancer activity; inhibition of signaling pathways |
| Materials Science | Development of conductive polymers/organic semiconductors | Improved electrical properties in polymer blends |
| Biological Studies | Antimicrobial activity | Inhibition of bacterial growth through targeting essential metabolic pathways |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Physicochemical Properties
- Melting Points: 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide: 224–226°C N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide: Not reported, but analogous sulfonamides typically exhibit higher melting points due to hydrogen bonding .
- ¹H NMR Shifts :
- Thiophene protons in 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide: δ 7.46 (d, J = 3.9 Hz) and 7.14 (d, J = 3.8 Hz) .
- Pyrazolo[1,5-a]pyridine derivatives (e.g., compound 75 in ) show distinct aromatic signals (δ 7.55 ppm for thiophene protons) , suggesting electronic differences due to ring saturation.
Biological Activity
The compound 5-bromo-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}thiophene-2-sulfonamide is a member of the pyrazolo[1,5-a]pyridine family known for its diverse biological activities. This article aims to delve into its biological activity, particularly focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a bromine atom and a thiophene sulfonamide moiety attached to a pyrazolo[1,5-a]pyridine core. The molecular formula is C₁₃H₈BrN₃O₂S, with a molecular weight of approximately 350.19 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyridine derivatives. For instance:
- In vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines. In particular, it demonstrated an IC₅₀ value of 3.79 µM against MCF7 (breast cancer), 12.50 µM against SF-268 (brain cancer), and 42.30 µM against NCI-H460 (lung cancer) cells . These values indicate potent activity that warrants further investigation into its mechanism of action.
Kinase Inhibition
The compound has been identified as a potential inhibitor of several kinases involved in cancer progression:
- Targeted Kinases : It has shown inhibitory effects against c-Abl and Bcr-Abl kinases, which are crucial in the pathogenesis of certain leukemias. The ability to selectively inhibit these kinases suggests its utility in treating kinase-dependent diseases .
Anti-inflammatory Properties
In addition to its anticancer activity, the compound also exhibits anti-inflammatory properties:
- Mechanism : It has been reported to suppress COX-2 activity with an IC₅₀ value comparable to that of standard anti-inflammatory drugs like celecoxib. This suggests that the compound could be beneficial in treating inflammatory diseases .
Study 1: Anticancer Efficacy
A study conducted by Bouabdallah et al. evaluated various pyrazole derivatives, including those similar to our compound. The results indicated significant cytotoxic effects on Hep-2 and P815 cancer cell lines with IC₅₀ values of 3.25 mg/mL and 17.82 mg/mL respectively . This reinforces the potential of pyrazolo derivatives in oncology.
Study 2: Kinase Inhibition
Research by Wei et al. demonstrated that compounds related to our target exhibited high binding affinities towards specific kinases with notable inhibition rates against Aurora-A kinase (IC₅₀ = 0.067 µM). This positions them as promising candidates for further development as targeted therapies .
Data Tables
Q & A
Q. What are the established synthetic routes for 5-bromo-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}thiophene-2-sulfonamide?
The synthesis typically involves two key steps:
- Core Formation : Cyclocondensation of pyrazolo[1,5-a]pyridine precursors (e.g., aminopyrazole derivatives) under basic conditions to form the fused heterocyclic core.
- Sulfonylation : Reaction of the core amine with 5-bromothiophene-2-sulfonyl chloride in anhydrous solvents (e.g., dichloromethane) with a base like triethylamine to form the sulfonamide bond. Purification is achieved via column chromatography (silica gel, eluent: DCM/MeOH gradient), yielding >85% purity .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural Elucidation : X-ray crystallography or high-resolution NMR (¹H/¹³C, 2D-COSY) confirms the fused pyrazolo-pyridine core and sulfonamide linkage .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) ensures >95% purity .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates the molecular formula (e.g., C₁₄H₁₃BrN₄O₂S₂) .
Q. What preliminary biological screening assays are recommended?
- Kinase Inhibition : Screen against CDK2 or Aurora kinases using ATP-competitive assays (IC₅₀ determination via fluorescence polarization) .
- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize selectivity for kinase targets?
- Substituent Analysis : Compare bromine vs. other halogens (e.g., Cl, I) at the thiophene position. Bromine enhances steric bulk and hydrophobic interactions in kinase active sites .
- Scaffold Modifications : Introduce methyl or cyclopropyl groups to the pyrazolo-pyridine core to improve binding affinity. Use molecular docking (e.g., AutoDock Vina) to predict interactions with CDK2 .
- Selectivity Profiling : Test against off-target kinases (e.g., EGFR, VEGFR2) to identify structural determinants of specificity .
Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?
- Assay Standardization : Ensure consistent ATP concentrations (1 mM) and incubation times (60 min) in kinase assays .
- Metabolite Interference : Perform LC-MS/MS to rule out compound degradation or metabolite formation during prolonged assays .
- Cell Line Validation : Use HEK-293 cells stably expressing the target receptor (e.g., 5-HT₆) to minimize variability in receptor density .
Q. What strategies improve metabolic stability without compromising potency?
- cLogP Optimization : Introduce polar groups (e.g., morpholine, pyrimidine) to reduce lipophilicity while maintaining target affinity. For example, replace the bromine with a trifluoromethyl group (ΔcLogP = -0.7) .
- Prodrug Design : Mask the sulfonamide as a tert-butyl carbamate (e.g., tert-butyl N-{pyrazolo[1,5-a]pyridin-3-yl}carbamate) to enhance oral bioavailability .
Key Methodological Recommendations
- Contradictory Data Resolution : Always cross-validate bioactivity results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .
- Advanced SAR : Employ free-energy perturbation (FEP) calculations to predict the impact of substituents on binding energy .
- Scale-Up Synthesis : Transition batch reactions to continuous flow reactors for improved reproducibility and yield (>90%) in gram-scale syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
